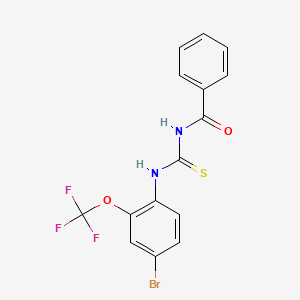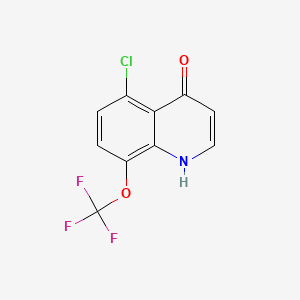
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline core. One common method involves the reaction of 5-chloroquinolin-4(1H)-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, leading to various derivatives with altered electronic properties.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit various biological targets.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of novel drugs with improved potency and selectivity.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to potent biological effects.
Comparación Con Compuestos Similares
- 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 5-Chloro-8-(trifluoromethyl)quinolin-4-ol
Comparison: Compared to similar compounds, 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one stands out due to its trifluoromethoxy group. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity. The presence of the chloro group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H5ClF3NO2 |
|---|---|
Peso molecular |
263.60 g/mol |
Nombre IUPAC |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-2-7(17-10(12,13)14)9-8(5)6(16)3-4-15-9/h1-4H,(H,15,16) |
Clave InChI |
NCPLWJFYAKFLBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=O)C=CNC2=C1OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


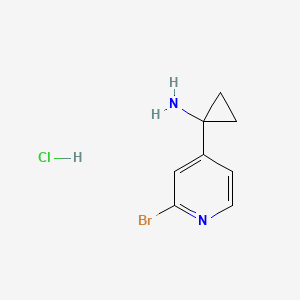
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
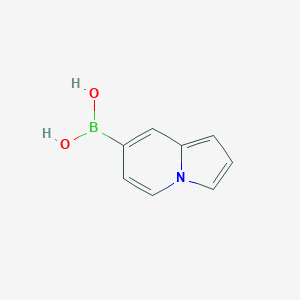
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)

![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

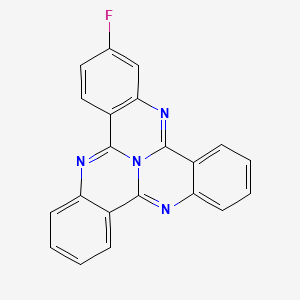
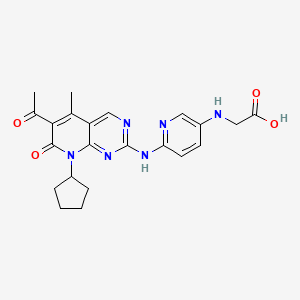
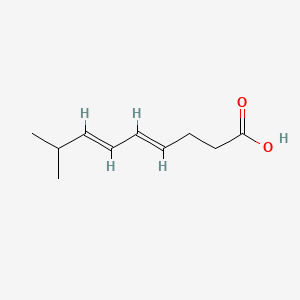

![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)
